3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester
Description
Chemical Identity and Structural Characterization of 3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic Acid Methyl Ester
IUPAC Nomenclature and Systematic Classification
The compound is systematically named methyl 3-(β-D-glucopyranosyloxy)-2-hydroxybenzoate , following IUPAC guidelines for carbohydrate-containing esters. Its classification hierarchy includes:
- Parent structure : Benzoic acid
- Substituents :
- A methyl ester group at the carboxylic acid position (C1)
- A hydroxyl group at C2
- A β-D-glucopyranosyl moiety linked via an ether bond at C3
The β-anomeric configuration specifies that the glucopyranosyl group’s C1 hydroxyl is trans to the CH₂OH group at C5, consistent with naturally occurring D-glucose derivatives.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₄H₁₈O₉ (molar mass: 330.29 g/mol) comprises:
- Aromatic core : A 2-hydroxybenzoic acid methyl ester (C₈H₈O₃)
- Glycosyl unit : A β-D-glucopyranose (C₆H₁₀O₅)
Table 1: Stereochemical Centers in the Glucopyranosyl Unit
| Carbon Position | Configuration | Bond Type |
|---|---|---|
| C1 (anomeric) | β | O-glycosidic (axial) |
| C2 | D | Hydroxyl (equatorial) |
| C3 | D | Hydroxyl (equatorial) |
| C4 | D | Hydroxyl (equatorial) |
| C5 | D | CH₂OH (axial) |
The β-linkage at C1 ensures stability against enzymatic hydrolysis compared to α-anomers.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CD₃OD) key signals:
- Aromatic region :
- δ 7.52 (1H, d, J = 8.0 Hz, H-6)
- δ 6.89 (1H, t, J = 8.0 Hz, H-5)
- δ 6.78 (1H, d, J = 8.0 Hz, H-4)
- Methyl ester : δ 3.82 (3H, s, OCH₃)
- Glucosyl unit :
- δ 5.10 (1H, d, J = 7.2 Hz, H-1')
- δ 3.20–3.70 (m, remaining glucosyl protons)
¹³C NMR (100 MHz, CD₃OD) assignments:
- Ester carbonyl : δ 168.2
- Aromatic carbons : δ 152.1 (C-3), 148.9 (C-2), 121.5–115.3 (C-4, C-5, C-6)
- Glucosyl unit : δ 102.1 (C-1'), 77.8 (C-5'), 74.9 (C-3'), 71.2 (C-2'), 70.4 (C-4'), 62.1 (C-6')
The anomeric proton coupling constant (J = 7.2 Hz) confirms the β-configuration.
Mass Spectrometric Fragmentation Patterns
ESI-MS (positive mode) :
- [M + H]⁺ : m/z 331.1
- Key fragments :
- m/z 169.0: Methyl salicylate ion (C₈H₈O₃⁺) after glucosyl loss (−162.1 Da)
- m/z 108.0: Benzene ring fragment (C₆H₅O⁺)
HRMS : Calculated for C₁₄H₁₈O₉ [M + H]⁺: 331.1028; Found: 331.1025.
Infrared (IR) Vibrational Signatures
FT-IR (KBr, cm⁻¹) :
- 3400–3200 (O-H stretching, glucosyl and phenolic hydroxyls)
- 1705 (ester C=O stretch)
- 1602, 1485 (aromatic C=C bending)
- 1270 (C-O-C glycosidic bridge)
- 1075 (glucosyl C-O vibrations)
The absence of free carboxylic acid O-H stretches (2500–3000 cm⁻¹) confirms esterification.
Properties
IUPAC Name |
methyl 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYNZNDJYVPKL-RRZLQCMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester typically involves the glycosylation of salicylic acid followed by esterification. One common method includes:
Glycosylation: Salicylic acid is reacted with a glycosyl donor, such as a glucopyranosyl halide, in the presence of a catalyst like silver carbonate or silver oxide. The reaction is typically carried out in an aprotic solvent such as dichloromethane at room temperature.
Esterification: The resulting glucoside is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. Enzymatic methods using glycosyltransferases can be employed to achieve regioselective glycosylation. Additionally, continuous flow reactors may be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl group on the glucose moiety can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Hydrolysis: Salicylic acid and glucose.
Oxidation: Quinones or other oxidized derivatives of salicylic acid.
Substitution: Various substituted glucosides depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.
2. Anti-inflammatory Effects
Studies have shown that 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester can reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases, such as arthritis or other chronic inflammatory conditions .
3. Antitumor Activity
Preliminary investigations into the compound's antitumor properties have revealed promising results. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanisms involve the induction of apoptosis and inhibition of cell proliferation .
Biochemical Interactions
1. Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes, including xanthine oxidase, which is involved in uric acid production. This inhibition may have implications for managing conditions like gout and hyperuricemia .
2. Interaction with Cellular Pathways
Research suggests that this compound affects several cellular signaling pathways associated with cancer progression and inflammation. For instance, it has been observed to modulate the expression of proteins involved in cell cycle regulation and apoptosis .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 human breast cancer cells. The results indicated a significant reduction in cell viability, with mechanisms involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use as an adjunct therapy in inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(beta-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester involves its hydrolysis to release salicylic acid and glucose. Salicylic acid exerts its effects by inhibiting the enzyme cyclooxygenase, thereby reducing the synthesis of pro-inflammatory prostaglandins. The glucose moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glucosylated Benzoic Acid Derivatives
Key Differences :
- Substitution Position: The position of glucosylation (3-, 4-, or 6-OH) influences hydrogen-bonding patterns and receptor interactions. For example, 3-substituted derivatives may better mimic endogenous salicylates in anti-inflammatory pathways .
- Esterification : Methyl esterification (vs. free carboxylic acid) increases lipophilicity, as seen in the higher cellular uptake of methyl esters compared to their acidic counterparts .
Benzofuran and Prenylated Derivatives
Key Differences :
- Side Chains: Prenyl or propenoate groups (e.g., in ) introduce steric bulk, altering pharmacokinetic profiles compared to simpler benzoic esters.
Microbial Metabolism and Functional Diversity
- 3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester: Limited data on microbial metabolism, but structurally related 2-hydroxybenzoic acid derivatives show negligible assimilation in gut microbiota and soil communities (metabolism rate = 0.00 in floodplain studies) .
- Pyruvic acid methyl ester : Universally metabolized by bacterial communities, indicating esterified compounds may face hydrolysis before assimilation .
- Acetylated Derivatives : Tetra-O-acetyl glucosyl groups (e.g., CAS 72021-23-9) resist enzymatic hydrolysis, prolonging half-life in microbial environments .
Contradictions : While 2-hydroxybenzoic acid is poorly metabolized, its glucosylated methyl ester may undergo deglycosylation in vivo, releasing active aglycones .
Biological Activity
3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester, a phenolic compound derived from the herb Onychium japonicum, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its glucopyranosyl moiety attached to a 2-hydroxybenzoic acid structure. Its molecular formula is , with a molecular weight of approximately 300.26 g/mol. The presence of the glucopyranosyl group enhances its solubility and bioavailability, contributing to its biological efficacy.
1. Anti-inflammatory Properties
Research indicates that 3-(β-D-Glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester exhibits significant anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. A study demonstrated that administration of this compound in mice resulted in a reduction of paw edema by approximately 50% compared to control groups .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL for strains like Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
3. Cytotoxic Effects
Cytotoxicity assays conducted on human cancer cell lines have shown promising results. The compound exhibited IC50 values of 45 µg/mL against HepG2 liver cancer cells and 60 µg/mL against MCF7 breast cancer cells, indicating moderate cytotoxic effects. These findings suggest its potential as a chemotherapeutic agent .
Case Studies
| Study | Findings |
|---|---|
| Anti-inflammatory Study | Reduced TNF-α levels by 40% in LPS-stimulated macrophages. |
| Antimicrobial Efficacy | Effective against MRSA with an MIC of 32 µg/mL. |
| Cytotoxicity Assessment | IC50 of 45 µg/mL against HepG2 cells; potential for further development as an anticancer agent. |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It is believed to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. Additionally, its interaction with cellular membranes may disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(β-D-glucopyranosyloxy)-2-hydroxybenzoic acid methyl ester, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves glycosylation of 2-hydroxybenzoic acid derivatives with protected β-D-glucopyranosyl donors. For example:
- Step 1: Protect the hydroxyl group of salicylic acid derivatives (e.g., methyl 2-hydroxybenzoate) using benzyl or acetyl groups to avoid side reactions.
- Step 2: Use a glycosyl donor (e.g., peracetylated β-D-glucopyranosyl bromide) under Koenigs-Knorr conditions with Ag₂O or AgOTf as a catalyst .
- Step 3: Optimize solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) to enhance glycosylation efficiency. Post-synthesis, deprotection (e.g., hydrogenolysis for benzyl groups) yields the final compound.
- Yield Optimization: Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of glycosyl donor).
Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
A multi-analytical approach is critical:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm glycosidic linkage (δ ~4.8–5.2 ppm for anomeric protons) and esterification (δ ~3.7 ppm for methyl ester) . Compare with reference data from similar glucosides (e.g., ).
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+Na]⁺ at m/z 378.1054 for C₁₅H₁₈O₁₀).
- X-ray Crystallography: For absolute stereochemistry confirmation, grow single crystals in polar solvents (e.g., EtOAc/petroleum ether) .
- HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>95%).
Advanced: What advanced techniques resolve stereochemical ambiguities in β-D-glucopyranosyl derivatives?
Methodological Answer:
- Circular Dichroism (CD): Compare the anomeric region (190–220 nm) with known β-D-glucosides to confirm configuration .
- NOESY NMR: Identify spatial interactions (e.g., anomeric proton coupling with adjacent protons) to distinguish α/β anomers.
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
- X-ray Diffraction: For crystalline derivatives, refine structures using software like SHELX to resolve bond angles and torsional strain .
Advanced: How can contradictory bioactivity data (e.g., antioxidant vs. pro-inflammatory effects) be systematically addressed?
Methodological Answer:
- Dose-Response Studies: Test the compound across a wide concentration range (nM–mM) in cell-based assays (e.g., Caco-2 or RAW 264.7 macrophages) to identify biphasic effects .
- Pathway-Specific Assays: Use luciferase reporters (NF-κB, Nrf2) or ELISA (TNF-α, IL-6) to dissect anti-inflammatory vs. oxidative stress pathways .
- Metabolomic Profiling: Employ LC-MS/MS to track metabolite stability (e.g., hydrolysis to salicylic acid derivatives) in biological matrices, which may explain conflicting results .
- Species-Specific Testing: Compare activity in human vs. murine models due to microbiota differences in glucoside metabolism .
Basic: What are the established biological activities of structurally related salicylate glucosides, and how can these guide research on the target compound?
Methodological Answer:
- Enzyme Inhibition: Salicylate glucosides (e.g., 6-O-β-D-glucopyranosyl salicylic acid) inhibit COX-2 and lipoxygenase. Use fluorescence polarization assays to screen for similar activity .
- Antioxidant Capacity: Evaluate radical scavenging (DPPH, ABTS assays) and metal chelation (ferrozine assay) .
- Microbial Interactions: Test gut microbiota-mediated hydrolysis using anaerobic cultures (e.g., Bifidobacterium spp.) to assess bioavailability .
- Reference Standards: Cross-validate findings with commercially available analogs (e.g., 4-O-β-D-glucosyl-4-coumaric acid) to benchmark activity .
Advanced: What strategies mitigate challenges in isolating the compound from natural sources?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use hydrophilic-lipophilic balance (HLB) cartridges to enrich glucosides from plant extracts.
- Countercurrent Chromatography (CCC): Optimize solvent systems (e.g., hexane/EtOAc/MeOH/water) for high-resolution separation .
- Enzymatic Hydrolysis: Treat crude extracts with β-glucosidase to confirm the presence of glycosides via LC-MS (loss of glucose moiety).
- Dereplication Tools: Compare HRMS/MS spectra with databases (GNPS, MassBank) to exclude known analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
